4-Decene, 1,1-diethoxy-, (4Z)- 4-Decene, 1,1-diethoxy-, (4Z)-
Brand Name: Vulcanchem
CAS No.: 73545-19-4
VCID: VC18920645
InChI: InChI=1S/C14H28O2/c1-4-7-8-9-10-11-12-13-14(15-5-2)16-6-3/h10-11,14H,4-9,12-13H2,1-3H3/b11-10-
SMILES:
Molecular Formula: C14H28O2
Molecular Weight: 228.37 g/mol

4-Decene, 1,1-diethoxy-, (4Z)-

CAS No.: 73545-19-4

Cat. No.: VC18920645

Molecular Formula: C14H28O2

Molecular Weight: 228.37 g/mol

* For research use only. Not for human or veterinary use.

4-Decene, 1,1-diethoxy-, (4Z)- - 73545-19-4

Specification

CAS No. 73545-19-4
Molecular Formula C14H28O2
Molecular Weight 228.37 g/mol
IUPAC Name (Z)-1,1-diethoxydec-4-ene
Standard InChI InChI=1S/C14H28O2/c1-4-7-8-9-10-11-12-13-14(15-5-2)16-6-3/h10-11,14H,4-9,12-13H2,1-3H3/b11-10-
Standard InChI Key PJGNMGFVWOAXQU-KHPPLWFESA-N
Isomeric SMILES CCCCC/C=C\CCC(OCC)OCC
Canonical SMILES CCCCCC=CCCC(OCC)OCC

Introduction

Chemical Identity and Nomenclature

Systematic and Common Names

The compound is formally designated as (Z)-1,1-diethoxydec-4-ene under IUPAC nomenclature, reflecting its decene backbone, ethoxy substituents, and stereospecific double bond geometry . Alternative names include cis-4-Decenal diethyl acetal and 4-Decene, 1,1-diethoxy-, (4Z)-, with CAS registry number 73545-19-4 . Its SMILES notation (CCCCC/C=C\CCC(OCC)OCC\text{CCCCC/C=C\CCC(OCC)OCC}) explicitly defines the Z-configuration of the double bond between carbons 4 and 5 .

Molecular Structure and Stereochemistry

Structural Features

The molecule comprises a decenyl chain (C10H19\text{C}_{10}\text{H}_{19}) with ethoxy groups (-OCH2CH3\text{-OCH}_2\text{CH}_3) bonded to the first carbon. The cis geometry of the C4–C5 double bond introduces a 123° dihedral angle, as confirmed by 3D conformational models . This configuration reduces steric strain compared to the trans isomer, stabilizing the molecule in solution.

Stereochemical Analysis

The single defined bond stereocenter (C4–C5) and absence of atom stereocenters classify this compound as a mono-unsaturated aliphatic ether. Computational studies using PubChem’s Cactvs toolkit indicate 11 rotatable bonds, contributing to conformational flexibility .

Physicochemical Properties

Thermodynamic and Electronic Parameters

Key computed properties include:

PropertyValueMethod/Source
Molecular Weight228.37 g/molPubChem 2.2
XLogP34.6XLogP3 3.0
Hydrogen Bond Acceptors2Cactvs 3.4.8.18
Rotatable Bond Count11Cactvs 3.4.8.18
Topological Polar SA18.5 ŲCactvs 3.4.8.18

The compound’s moderate lipophilicity (XLogP3=4.6\text{XLogP3} = 4.6) suggests limited water solubility, favoring nonpolar solvents. Its low polar surface area further corroborates this behavior .

Spectroscopic Characterization

GC-MS data from Adams’ Essential Oil Components database reveal a base peak at m/z 85, corresponding to the fragmentation of the ethoxy groups. Additional peaks at m/z 57 and 71 indicate cleavage along the aliphatic chain .

Applications and Uses

Flavor and Fragrance Industry

The compound’s bitter orange odor profile (odor type: citrus\text{odor type: citrus}) at 100% concentration positions it as a candidate for synthetic flavorants . Its stability as an acetal derivative enhances utility in perfumery, where prolonged scent retention is critical.

Chemical Intermediate

Functioning as a protected aldehyde, (Z)-1,1-diethoxydec-4-ene may serve in organic synthesis for controlled aldehyde release under mild acidic conditions.

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